molecular formula C14H18ClNO B079248 2-Chloro-1-(2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone CAS No. 14036-98-7

2-Chloro-1-(2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone

Cat. No.: B079248
CAS No.: 14036-98-7
M. Wt: 251.75 g/mol
InChI Key: YPFUVGDVQKAHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,2,4-trimethyl-1,2-dihydroquinoline.

    Chlorination: The quinoline derivative is then subjected to chlorination using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group.

    Acylation: The chlorinated intermediate is then reacted with an appropriate acylating agent, such as acetyl chloride (CH3COCl), to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Formation of substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of alcohol or amine derivatives.

Scientific Research Applications

2-Chloro-1-(2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: A simpler quinoline derivative with similar chemical properties.

    2,2,4-Trimethylquinoline: Lacks the chloro and ethanone groups but shares the quinoline core structure.

    1-(2,2,4-Trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone: Similar structure but without the chloro group.

Uniqueness

2-Chloro-1-(2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone is unique due to the presence of both the chloro and ethanone groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-chloro-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c1-10-8-14(2,3)16(13(17)9-15)12-7-5-4-6-11(10)12/h4-7,10H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFUVGDVQKAHTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=CC=CC=C12)C(=O)CCl)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389778
Record name 2-Chloro-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14036-98-7
Record name 2-Chloro-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Chloroacetyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.